"1-(Oxolane-3-carbonyl)azetidin-3-ol" chemical structure and properties
"1-(Oxolane-3-carbonyl)azetidin-3-ol" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists for the target compound, 1-(Oxolane-3-carbonyl)azetidin-3-ol. This guide is a compilation of data on its constituent precursors and a projection of its properties and synthesis based on established chemical principles.
Introduction
1-(Oxolane-3-carbonyl)azetidin-3-ol is a novel chemical entity that merges two key heterocyclic scaffolds of significant interest in medicinal chemistry: azetidin-3-ol and a substituted oxolane (tetrahydrofuran) ring. The azetidine motif, a strained four-membered nitrogen-containing ring, is a component of numerous biologically active compounds and is increasingly utilized as a versatile building block in drug discovery. Azetidin-3-ol and its derivatives have been explored for their potential in developing treatments for a range of diseases, including cancer. The oxolane ring is also a common feature in many natural products and pharmaceuticals. The combination of these two moieties in 1-(Oxolane-3-carbonyl)azetidin-3-ol suggests its potential as a scaffold for the development of new therapeutic agents.
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a proposed synthetic route for 1-(Oxolane-3-carbonyl)azetidin-3-ol. It is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.
Chemical Structure and Properties
The chemical structure of 1-(Oxolane-3-carbonyl)azetidin-3-ol consists of an azetidin-3-ol ring where the nitrogen atom is acylated with a tetrahydrofuran-3-carbonyl group.
Molecular Formula: C₈H₁₃NO₃
Molecular Weight: 171.19 g/mol
** IUPAC Name:** (3-hydroxyazetidin-1-yl)(tetrahydrofuran-3-yl)methanone
Properties of Precursors
Quantitative data for the key precursors of 1-(Oxolane-3-carbonyl)azetidin-3-ol are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of Azetidin-3-ol
| Property | Value | Reference |
| CAS Number | 45347-82-8 | [1] |
| Molecular Formula | C₃H₇NO | [1] |
| Molecular Weight | 73.09 g/mol | [1] |
| Boiling Point | 170.7 ± 15.0 °C (Predicted) | |
| Flash Point | 120.4 °C | |
| Density | 1.142 ± 0.06 g/cm³ (Predicted) | |
| Storage | 2-8°C, Keep in dark place, sealed in dry | [1] |
Table 2: Physicochemical Properties of Tetrahydrofuran-3-carboxylic acid
| Property | Value | Reference |
| CAS Number | 89364-31-8 | [2] |
| Molecular Formula | C₅H₈O₃ | [2] |
| Molecular Weight | 116.12 g/mol | [2] |
| Boiling Point | 140-141 °C @ 15 mmHg | [3] |
| Flash Point | 139 °C | [4] |
| Density | 1.170 g/cm³ | [4] |
| Appearance | Colorless to Light yellow clear liquid | [2] |
Predicted Properties of 1-(Oxolane-3-carbonyl)azetidin-3-ol
The following properties are predicted based on the chemical structure and have not been experimentally verified.
Table 3: Predicted Physicochemical Properties of 1-(Oxolane-3-carbonyl)azetidin-3-ol
| Property | Predicted Value |
| Molecular Weight | 171.19 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
| Topological Polar Surface Area | 55.6 Ų |
| LogP | -1.5 (approx.) |
Proposed Synthesis
Due to the absence of published synthetic procedures for 1-(Oxolane-3-carbonyl)azetidin-3-ol, a plausible experimental protocol is proposed below. The synthesis involves a two-step process: the activation of tetrahydrofuran-3-carboxylic acid to its corresponding acyl chloride, followed by an amide coupling reaction with azetidin-3-ol.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol.
Detailed Experimental Protocol
Step 1: Synthesis of Tetrahydrofuran-3-carbonyl chloride
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Materials:
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Tetrahydrofuran-3-carboxylic acid
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Oxalyl chloride (or thionyl chloride)
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Anhydrous dichloromethane (DCM) or Toluene
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N,N-Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
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To a solution of tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
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The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the corresponding methyl ester by GC-MS.
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Once the reaction is complete, the solvent and excess oxalyl chloride are carefully removed under reduced pressure to yield the crude tetrahydrofuran-3-carbonyl chloride. This product is often used immediately in the next step without further purification.
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Step 2: Synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol
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Materials:
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Tetrahydrofuran-3-carbonyl chloride (from Step 1)
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Azetidin-3-ol (or its hydrochloride salt)
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Triethylamine (or another non-nucleophilic base)
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Anhydrous dichloromethane (DCM)
-
-
Procedure:
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Dissolve azetidin-3-ol (1.0 eq) and triethylamine (2.2 eq, if starting from the hydrochloride salt, or 1.1 eq if starting from the free base) in anhydrous DCM under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of the crude tetrahydrofuran-3-carbonyl chloride (1.1 eq) in anhydrous DCM to the azetidin-3-ol solution.
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Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
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Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(Oxolane-3-carbonyl)azetidin-3-ol.
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Biological Activity and Signaling Pathways
There is currently no published data on the biological activity or the signaling pathways associated with 1-(Oxolane-3-carbonyl)azetidin-3-ol. However, based on the known activities of its constituent moieties, some potential areas for investigation can be proposed.
The azetidine ring is a "privileged" scaffold in medicinal chemistry, and various substituted azetidines have demonstrated a wide range of biological activities, including as enzyme inhibitors and receptor modulators. For instance, some azetidin-3-ol derivatives have been investigated for their antiproliferative activity in cancer cell lines.[5]
The tetrahydrofuran ring is also present in many biologically active natural products and synthetic compounds.
Given this, 1-(Oxolane-3-carbonyl)azetidin-3-ol could be a valuable starting point for screening in various biological assays, including but not limited to:
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Anticancer activity against a panel of human cancer cell lines.
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Enzyme inhibition assays, particularly for kinases or proteases.
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Receptor binding assays for various CNS targets.
Further research is required to elucidate any specific biological targets and signaling pathways that may be modulated by this compound.
Safety and Handling
Detailed safety information for the final product is not available. The following information pertains to the proposed reactants.
Table 4: Safety Information for Key Reactants
| Reactant | Hazard Statements | Precautionary Statements |
| Azetidin-3-ol hydrochloride | Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.[6] | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection.[6] |
| Tetrahydrofuran-3-carboxylic acid | Causes severe skin burns and eye damage.[7] | Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[4] |
| Oxalyl chloride | Toxic if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[3] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Triethylamine | Highly flammable liquid and vapor. Toxic if inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage.[8] | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection.[9] |
It is imperative to handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A thorough risk assessment should be conducted before commencing any experimental work.
Conclusion
1-(Oxolane-3-carbonyl)azetidin-3-ol represents an unexplored area of chemical space with potential applications in drug discovery. This technical guide provides a foundational understanding of its structure, predicted properties, and a detailed, plausible synthetic route. While experimental data on the final compound is lacking, the information presented herein is intended to facilitate and encourage further research into this and related novel chemical entities. The synthesis is based on well-established amide coupling reactions, and the starting materials are commercially available. Future studies should focus on the synthesis, purification, and comprehensive biological evaluation of this compound to uncover its potential therapeutic value.
References
- 1. 45347-82-8|Azetidin-3-ol|BLD Pharm [bldpharm.com]
- 2. Tetrahydrofuran-3-carboxylic Acid 89364-31-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. westliberty.edu [westliberty.edu]
- 4. fishersci.com [fishersci.com]
- 5. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. redox.com [redox.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
